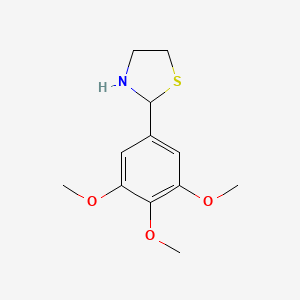

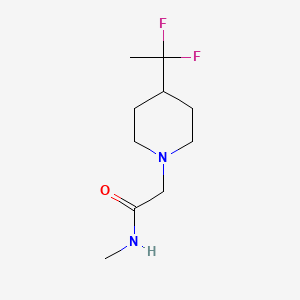

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine, also known as MMMA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MMMA is a tertiary amine that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Analytical Characterization and Chemical Synthesis

Analytical Characterization : N-(ortho-methoxybenzyl)amines with amphetamine partial structures have been characterized for the first time in Germany, providing mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. These compounds include various ortho-methoxybenzylated amphetamine-type designer drugs, emphasizing the importance of these compounds in analytical chemistry and forensic investigations (Westphal, Girreser, & Waldmüller, 2016).

Synthesis of Complexes : The synthesis and characterization of lanthanide complexes using bulky ortho 3-methoxy groups on N4O3 amine phenol ligands demonstrate the versatility of these compounds in forming stable complex cations, which could have implications for materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Inhibition Studies : Analogs of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, have shown variable affinity for the nucleoside transport protein ENT1. This research sheds light on the structural activity relationships and the potential therapeutic applications of these compounds (Tromp et al., 2004).

Hexadentate Ligands : Studies on N3O3 amine phenols as ligands for Group 13 metal ions highlight their ability to form stable complexes, which is crucial for developing new materials and catalysts (Liu, Wong, Rettig, & Orvig, 1993).

Potential Applications in Biomedical Research

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, incorporating methoxybenzyl groups, have demonstrated DNA protective ability and strong antimicrobial activity, suggesting their potential in developing new therapeutics (Gür et al., 2020).

Melanin Production Inhibition : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine has been studied for its inhibitory effects on melanin biosynthesis, indicating its potential use as a skin whitening agent. This research provides insights into the applications of methoxybenzyl compounds in dermatology and cosmetology (Choi et al., 2002).

Propiedades

IUPAC Name |

N-[(4-methoxy-3-methylphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-10-15(6-9-17(13)20-3)12-18-11-14-4-7-16(19-2)8-5-14/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXUKCGZLSWJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B2665120.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)